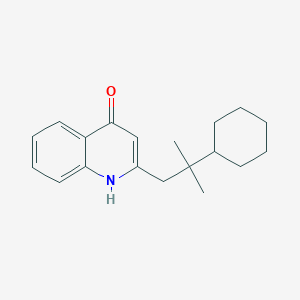
2-(2-cyclohexyl-2-methylpropyl)-4(1H)-quinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of quinolinone derivatives often involves palladium-catalyzed intramolecular amidation of C(sp2)-H bonds or oxidative cyclocarbonylation of vinyl anilines, highlighting the diversity in synthetic strategies to access the quinolinone core. These methods provide practical access to variously substituted quinolinones with high efficiency and under environmentally considerate conditions (Inamoto et al., 2010); (Ferguson et al., 2013).
Molecular Structure Analysis
Quinolinones exhibit a rich diversity in molecular architecture, offering a versatile scaffold for chemical modification. Novel quinolinone derivatives have been synthesized with varied substitutions, demonstrating the flexibility of this core in supporting complex structural motifs and chirality. These structural variations are crucial for the exploration of chemical space in the search for new materials and biologically active compounds (Menon et al., 2017).
Chemical Reactions and Properties
Quinolinone derivatives engage in a range of chemical reactions, reflective of their rich electronic and structural framework. These reactions include cyclocarbonylation, amidation, and cycloaddition, underscoring the reactivity of the quinolinone nucleus towards the formation of complex and diverse molecular architectures. Such chemical behaviors are pivotal for the synthesis of molecules with potential pharmacological activities (Bunce & Nammalwar, 2010).
Physical Properties Analysis
The physical properties of quinolinones, such as solubility, melting points, and crystalline structure, are influenced by their specific substitutions. Advanced spectroscopic techniques, including FT-IR, FT-Raman, and NMR, provide detailed insights into the molecular structure and dynamics of quinolinone derivatives, facilitating the understanding of their physical behavior and interaction with various environments (Pourmousavi et al., 2016).
Chemical Properties Analysis
The chemical properties of quinolinones, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are critical for their biological activity and chemical utility. The electronic structure, explored through computational studies, reveals insights into their reactivity patterns, optoelectronic properties, and potential applications in materials science and medicinal chemistry (Soural et al., 2006).
properties
IUPAC Name |
2-(2-cyclohexyl-2-methylpropyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-19(2,14-8-4-3-5-9-14)13-15-12-18(21)16-10-6-7-11-17(16)20-15/h6-7,10-12,14H,3-5,8-9,13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYICVBNMAPVAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=O)C2=CC=CC=C2N1)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyclohexyl-2-methylpropyl)quinolin-4-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{1-[3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]piperidin-3-yl}benzoic acid](/img/structure/B5672178.png)
![N-benzyl-9-ethyl-1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodecane-4-carboxamide](/img/structure/B5672181.png)
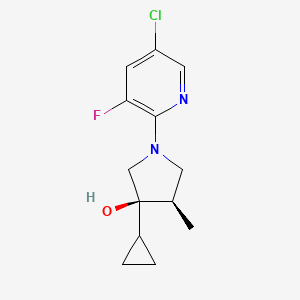


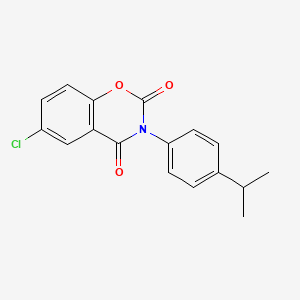
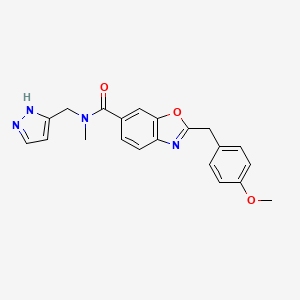
![1-(2-chloro-6-fluorobenzyl)-3-cyclopropyl-5-[2-(2-methyl-1H-imidazol-1-yl)propyl]-1H-1,2,4-triazole](/img/structure/B5672223.png)
![2-(4-{4-methyl-5-[(4-methylpiperazin-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)pyrazine](/img/structure/B5672237.png)
![9-(benzylsulfonyl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5672245.png)
![3-ethyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B5672262.png)
![2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5672264.png)
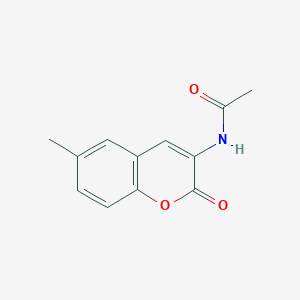
![N-[rel-(3R,4S)-4-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]isonicotinamide hydrochloride](/img/structure/B5672287.png)